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Compound of Interest

Compound Name:
2,3-Dihydroxypropyl

dichloroacetate

Cat. No.: B1219189 Get Quote

Technical Support Center: 2,3-Dihydroxypropyl
dichloroacetate
Disclaimer: This technical support center provides information primarily based on the extensive

research available for the parent compound, dichloroacetate (DCA). Currently, there is limited

specific data available for 2,3-Dihydroxypropyl dichloroacetate. While this derivative is

expected to share some pharmacological properties with DCA, its unique chemical structure as

a glycerol ester may result in different pharmacokinetic and pharmacodynamic profiles.

Researchers should exercise caution and conduct thorough dose-response studies.

Frequently Asked Questions (FAQs)
Q1: What is 2,3-Dihydroxypropyl dichloroacetate and how does it differ from sodium

dichloroacetate (DCA)?

2,3-Dihydroxypropyl dichloroacetate is an ester of dichloroacetic acid and glycerol. This

modification may alter its cellular uptake, distribution, and metabolism compared to the more

commonly studied sodium salt of DCA.[1] The glycerol backbone could potentially influence its

interaction with lipid metabolic pathways.[1] While it is expected to deliver the active

dichloroacetate moiety, the ester linkage may be cleaved by cellular esterases to release DCA.

Q2: What is the primary mechanism of action?
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The primary mechanism of action for the dichloroacetate (DCA) component is the inhibition of

pyruvate dehydrogenase kinase (PDK).[2][3][4] This inhibition leads to the activation of the

pyruvate dehydrogenase complex (PDC), which in turn promotes the mitochondrial oxidation of

pyruvate, shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[2][3][4]

[5]

Additionally, 2,3-Dihydroxypropyl dichloroacetate has been identified as a potent

noncompetitive inhibitor of glycerol kinase, with a reported Ki value of 1.8 x 10⁻³ M. This

suggests a dual mechanism of action that may also impact glycerol metabolism and

gluconeogenesis.

Q3: What are the potential therapeutic applications under investigation for DCA and its

derivatives?

DCA has been investigated for a range of conditions, primarily due to its ability to modulate

cellular metabolism. These include:

Cancer: By reversing the Warburg effect (aerobic glycolysis) in cancer cells, DCA can induce

apoptosis and inhibit tumor growth.[3][6][7]

Lactic Acidosis: DCA can reduce lactate levels by promoting its conversion to acetyl-CoA for

entry into the Krebs cycle.[2][8]

Mitochondrial Diseases: It has been studied in congenital mitochondrial disorders associated

with lactic acidosis.[4][7]

Pulmonary Hypertension: By targeting metabolic abnormalities in pulmonary artery cells,

DCA has shown potential in this condition.[7]

Q4: What are the known toxicities and side effects associated with DCA?

The most significant dose-limiting toxicity of DCA is a reversible peripheral neuropathy.[6][7][8]

Other reported side effects, particularly at higher doses, include fatigue, nausea, vomiting, and

diarrhea.[3] Asymptomatic increases in liver enzymes have also been observed.[4] It is crucial

to note that toxicity can be influenced by the duration of administration and the patient's genetic

profile, specifically variations in the glutathione transferase zeta 1 (GSTZ1) gene, which is

involved in DCA metabolism.[7]
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Issue Encountered Potential Cause Suggested Action

High variability in experimental

results

- Inconsistent dosing or

formulation.- Genetic variations

in experimental models

affecting metabolism (e.g.,

GSTZ1).- Differences in

cellular uptake and hydrolysis

of the ester.

- Ensure precise and

consistent preparation of the

compound for administration.-

Consider genotyping

experimental animals for

relevant metabolic enzymes.-

Perform in vitro studies to

assess the rate of hydrolysis to

DCA in your specific cell line or

tissue model.

Unexpected cytotoxicity at low

doses

- The glycerol backbone or the

ester itself may have unique

cytotoxic effects.- The

compound may have off-target

effects not seen with DCA.

- Conduct a thorough dose-

response curve to establish

the IC50 in your model.-

Compare the cytotoxicity

profile with that of equimolar

concentrations of sodium DCA

and glycerol.- Investigate

markers of different cell death

pathways (e.g., apoptosis,

necrosis).

Lack of expected metabolic

shift (from glycolysis to

oxidative phosphorylation)

- Insufficient intracellular

concentration of active DCA.-

The specific cell line may have

a low expression of PDK or be

resistant to its inhibition.- The

primary mechanism in your

model may be related to

glycerol kinase inhibition.

- Measure intracellular DCA

concentrations.- Assess the

expression and activity of PDK

and PDC in your experimental

model.- Evaluate the impact on

glycerol metabolism and

gluconeogenesis.

Signs of neurotoxicity in animal

models (e.g., gait

abnormalities)

- Accumulation of DCA due to

inhibition of its own

metabolism.- The ester

derivative may have different

neurotoxic properties.

- Reduce the dosage or

introduce drug-free intervals.-

Monitor plasma concentrations

of DCA over time.- Consider

co-administration of thiamine,

which has been suggested to
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ameliorate DCA-induced

neuropathy.[8]

Quantitative Data on Dichloroacetate (DCA) Dosage
and Toxicity
Table 1: Clinical Dosing of Dichloroacetate (DCA)

Population Condition Dosage Reference

Adult Patients
Advanced Solid

Tumors

6.25 mg/kg twice daily

(Maximum Tolerated

Dose)

[3][6]

Adult Patients
Recurrent Malignant

Brain Tumors

Genotype-based

dosing
[7]

Children
Congenital Lactic

Acidosis

10.6 - 12.5 mg/kg

twice daily (Genotype-

dependent)

[9]

Adult Volunteers
Pharmacokinetic

Study

25 mg/kg/day for 5

days
[10]

Table 2: Dose-Limiting Toxicities (DLTs) of Dichloroacetate (DCA) in a Phase I Trial
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Dose Level Number of Patients Patients with DLTs DLTs Observed

6.25 mg/kg twice daily 16 1
Grade 3 neuropathy

and fatigue

12.5 mg/kg twice daily 7 3

Grade 3 fatigue,

nausea, vomiting,

diarrhea

Data from a study in

patients with

advanced solid

tumors.[6]

Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay

Cell Culture: Plate cells (e.g., cancer cell line of interest) in a 96-well plate at a

predetermined optimal density and allow them to adhere overnight.

Compound Preparation: Prepare a stock solution of 2,3-Dihydroxypropyl dichloroacetate
in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture

medium. Include a vehicle control and a positive control for cytotoxicity.

Treatment: Remove the old medium from the cells and add the medium containing the

different concentrations of the compound.

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue,

according to the manufacturer's instructions.

Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell

viability relative to the vehicle control. Determine the IC50 value.

Protocol 2: Assessment of Metabolic Shift in Cultured Cells
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Treatment: Treat cultured cells with 2,3-Dihydroxypropyl dichloroacetate at a non-lethal

concentration determined from the cytotoxicity assay.

Lactate Measurement: After the treatment period, collect the cell culture medium. Measure

the lactate concentration using a commercially available lactate assay kit. A decrease in

lactate production suggests a shift away from glycolysis.

Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure the OCR of the

treated cells. An increase in OCR is indicative of enhanced oxidative phosphorylation.

Western Blot Analysis: Lyse the treated cells and perform Western blotting to assess the

phosphorylation status of the Pyruvate Dehydrogenase (PDH) E1α subunit. A decrease in

phosphorylation indicates PDC activation.

Visualizations
Signaling Pathway of Dichloroacetate (DCA)

Dichloroacetate (DCA) Pyruvate Dehydrogenase
Kinase (PDK)

 Inhibition

Pyruvate Dehydrogenase
Complex (PDC)

(Active)

 Phosphorylation
(Inactivation)

Pyruvate Dehydrogenase
Complex (PDC)

(Inactive, Phosphorylated)

 Dephosphorylation
(Activation) Acetyl-CoA

Pyruvate
Lactate Warburg Effect

TCA Cycle &
Oxidative Phosphorylation

Glycolysis

Click to download full resolution via product page

Caption: Mechanism of action of Dichloroacetate (DCA).

Experimental Workflow for Investigating 2,3-Dihydroxypropyl dichloroacetate
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Caption: A logical workflow for preclinical evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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